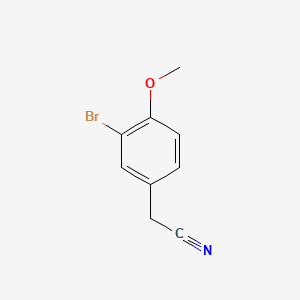

3-Bromo-4-methoxyphenylacetonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJKHHRZMIIEOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335030 | |

| Record name | 3-Bromo-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-59-8 | |

| Record name | 3-Bromo-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methoxybenzyl Cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development

Chemical Synthesis of 3-Bromo-4-methoxyphenylacetonitrile

The synthesis of this compound, a compound of interest due to its presence in marine natural products and its utility as a building block, involves carefully controlled reaction sequences. lookchem.comtargetmol.com

Optimization of Reaction Conditions and Yields

The efficient synthesis of phenylacetonitriles, including the brominated and methoxylated target compound, is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, temperature, reaction time, and the nature of the cyanide source.

For the related synthesis of p-methoxyphenylacetonitrile from anisyl chloride, a common precursor structure, the use of anhydrous acetone (B3395972) as a solvent has been shown to be advantageous. orgsyn.org This approach, conducted under reflux with vigorous stirring for 16–20 hours, minimizes the hydrolysis of the reactive benzyl (B1604629) halide intermediate back to the corresponding alcohol, a common side reaction in aqueous media. orgsyn.org The use of finely powdered sodium cyanide, often with the addition of sodium iodide as a catalyst, facilitates the nucleophilic substitution. orgsyn.org Yields for this type of reaction can be significant, with reports of 74–81% based on the starting anisyl alcohol. orgsyn.org

A similar strategy can be applied to the synthesis of 2-(3-bromo-4,5-dimethoxyphenyl)acetonitrile, a related compound. In this case, the reaction is carried out by refluxing the corresponding bromide with potassium cyanide in ethanol (B145695) at 80°C for 16 hours. nih.gov

The table below summarizes typical reaction conditions for the synthesis of related phenylacetonitriles, which can inform the optimization of this compound synthesis.

| Reactant | Cyanide Source | Solvent | Catalyst | Temperature | Time | Yield |

| Anisyl chloride | Sodium cyanide | Anhydrous Acetone | Sodium iodide | Reflux | 16-20 hours | 74-81% |

| 3-bromo-4,5-dimethoxybenzyl bromide | Potassium cyanide | Ethanol | - | 80°C | 16 hours | - |

Utilization of Cyano-Functionalization Techniques

The introduction of the nitrile group (cyano-functionalization) is a critical step in the synthesis of this compound. This is typically achieved through the nucleophilic substitution of a corresponding benzyl halide.

A general and effective method involves the reaction of a benzyl chloride with sodium cyanide. For instance, in the synthesis of m-methoxybenzyl cyanide, m-methoxybenzyl chloride is added dropwise to a heated aqueous solution of sodium cyanide. chemicalbook.com The reaction temperature is then raised to 75-85°C and maintained for several hours to ensure complete conversion, achieving a high yield of 92.5%. chemicalbook.com

The choice of the cyanide reagent and reaction conditions can be tailored to the specific substrate. While sodium and potassium cyanide are common, other reagents like tetrabutylammonium (B224687) cyanide can also be employed. chemicalbook.com The use of anhydrous conditions, as seen with acetone as a solvent, can be crucial for substrates prone to hydrolysis. orgsyn.org

Regioselective Halogenation Strategies

The precise introduction of a bromine atom at the C3 position of the 4-methoxyphenylacetonitrile (B141487) scaffold is a key challenge that requires regioselective halogenation strategies. Direct bromination of 4-methoxyphenylacetonitrile would likely lead to a mixture of products due to the activating effect of the methoxy (B1213986) group.

A more controlled approach involves the bromination of a precursor molecule where the desired regioselectivity can be achieved. For example, in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, 4-hydroxybenzonitrile (B152051) is used as a starting material. researchgate.net Bromination is carried out using bromine in a mixture of dichloromethane (B109758) and N,N-dimethylformamide (DMF) at a low temperature (-5°C to 10°C), which allows for controlled introduction of the bromine atom. researchgate.net This intermediate can then be further functionalized to the desired product.

Another advanced strategy for regioselective halogenation is the use of oxidative halodeboronation. rsc.org This method involves the initial borylation of the aromatic ring, directed by a suitable functional group, followed by the replacement of the boron group with a halogen. rsc.org This two-step process offers high regioselectivity and can be performed under mild conditions. rsc.org

Synthetic Approaches to this compound Analogues

The synthetic methodologies developed for this compound can be extended to produce a variety of structural analogues with potential applications in medicinal chemistry and materials science.

Synthesis of [4-(Benzyloxy)-3-bromo-5-methoxyphenyl]acetonitrile Derivatives

The synthesis of analogues bearing a benzyloxy group in addition to bromo and methoxy substituents involves similar synthetic principles. These compounds are of interest in various research areas, including the study of benzofuran (B130515) derivatives with potential biological activities. nih.gov The synthesis of the core [4-(benzyloxy)-3-methoxyphenyl]acetonitrile structure serves as a key building block. sigmaaldrich.com

Preparation of 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile and Related Structures

The introduction of a difluoromethoxy group in place of or in addition to the methoxy group can significantly alter the electronic and lipophilic properties of the molecule. The synthesis of analogues like 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile requires specialized fluorination techniques. nih.gov The preparation of such compounds often involves multi-step sequences, starting from appropriately substituted phenols that can be difluoromethylated.

Synthesis of other Isomeric and Substituted Bromomethoxyphenylacetonitriles (e.g., 2-(3-Bromo-5-methoxyphenyl)acetonitrile)

The synthesis of isomers such as 2-(3-Bromo-5-methoxyphenyl)acetonitrile often requires a multi-step approach starting from commercially available precursors. A plausible synthetic route can be conceptualized starting from 3,5-dimethoxyaniline. The synthesis would involve a Sandmeyer reaction to replace the amino group with a bromine atom, followed by the conversion of one of the methoxy groups to a benzyl bromide, and subsequent cyanation.

Another potential precursor is 3-Bromo-5-methoxybenzaldehyde. This can be reduced to the corresponding benzyl alcohol, which is then converted to a benzyl bromide. The final step would be the reaction with a cyanide salt to yield the desired acetonitrile (B52724). The commercial availability of 3-Bromo-5-methoxybenzyl bromide suggests that the initial steps of this pathway are established. apolloscientific.co.uk The subsequent cyanation of this benzyl bromide would be a key step in completing the synthesis.

Scalable Synthesis and Manufacturing Process Optimization

Moving from laboratory-scale synthesis to industrial production presents a unique set of challenges, including cost-effectiveness, safety, and environmental impact. The development of scalable and efficient manufacturing processes is therefore a critical aspect of chemical process development.

Development of Gram-Scale Synthetic Procedures

The development of a robust gram-scale synthesis is the first step towards industrial production. A common and effective method for preparing phenylacetonitriles is through the nucleophilic substitution of a benzyl halide with a cyanide salt. google.comorgsyn.org

A general procedure for the gram-scale synthesis of a methoxyphenylacetonitrile, which can be adapted for this compound, starts with the corresponding benzyl alcohol. orgsyn.org For instance, anisyl alcohol can be converted to anisyl chloride using concentrated hydrochloric acid. orgsyn.org The resulting benzyl chloride is then reacted with sodium cyanide in a solvent like acetone, often with the addition of a catalyst such as sodium iodide, to yield p-methoxyphenylacetonitrile. orgsyn.org This reaction is typically carried out under reflux for several hours. orgsyn.org

For the synthesis of this compound, a similar strategy can be employed starting from 3-Bromo-4-methoxybenzyl alcohol or the corresponding halide. A related synthesis of 3-bromo-4-isobutoxybenzonitrile (B1373109) from 3-bromo-4-hydroxybenzonitrile (B56826) has been reported with a yield of 89.3% for the etherification step. researchgate.net This indicates that high-yielding steps are achievable in the synthesis of related structures.

A plausible gram-scale synthesis of this compound would involve the reaction of 3-Bromo-4-methoxybenzyl bromide with sodium cyanide. The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to maximize the yield and minimize the formation of byproducts.

Table 1: Illustrative Gram-Scale Synthesis Parameters for a Phenylacetonitrile (B145931)

| Parameter | Value | Reference |

| Starting Material | Anisyl alcohol | orgsyn.org |

| Reagents | Concentrated HCl, Sodium Cyanide, Sodium Iodide | orgsyn.org |

| Solvent | Acetone | orgsyn.org |

| Reaction Temperature | Reflux | orgsyn.org |

| Reaction Time | 16-20 hours | orgsyn.org |

| Yield | 74-81% | orgsyn.org |

This table is based on the synthesis of p-methoxyphenylacetonitrile and serves as a general guideline.

Evaluation of Industrial Scalability and Efficiency

The transition from gram-scale to industrial-scale production requires a thorough evaluation of the process's scalability, efficiency, and economic viability. Key considerations include the cost and availability of raw materials, reaction kinetics, heat and mass transfer, and waste disposal.

For the production of substituted phenylacetonitriles, phase-transfer catalysis has been identified as a method to improve industrial-scale yields. google.com A patent describes an improved process for preparing phenylacetonitriles by reacting a benzyl halide with an alkali metal cyanide in a water-immiscible solvent in the presence of an N,N-dialkyl cyclohexylamine (B46788) as a phase-transfer catalyst. google.com This method is reported to provide yields in the range of 70-75% on a laboratory scale, with the potential for optimization in an industrial setting. google.com

The market for phenylacetonitrile and its derivatives is driven by their use as intermediates in the pharmaceutical and cosmetics industries. fortunebusinessinsights.com The development of efficient and cost-effective manufacturing processes for compounds like this compound is crucial for meeting the demands of these industries.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Investigation of Reaction Mechanisms

The chemical behavior of 3-Bromo-4-methoxyphenylacetonitrile is dictated by the interplay of its three key functional components: the nitrile group, the aromatic ring, and the bromine and methoxy (B1213986) substituents.

Detailed Mechanistic Studies of Cyanation Reactions

The introduction of the nitrile group onto the 3-bromo-4-methoxybenzyl scaffold is a critical step in the synthesis of this compound. This transformation typically proceeds via nucleophilic substitution, where a cyanide source replaces a leaving group on the benzylic carbon. A common precursor for this reaction is 3-bromo-4-methoxybenzyl bromide.

Palladium-catalyzed cyanation of aryl bromides represents a modern and efficient method for introducing the nitrile group. nih.gov The catalytic cycle for such a reaction, adapted for the synthesis of this compound, is generally understood to involve several key steps:

Oxidative Addition: The palladium(0) catalyst, often complexed with phosphine (B1218219) ligands, undergoes oxidative addition to the aryl bromide (3-bromo-4-methoxybenzyl bromide) to form a palladium(II) species.

Transmetalation/Exchange: The cyanide anion (from a source like K₄[Fe(CN)₆] or Zn(CN)₂) displaces the bromide ion on the palladium center. nih.gov The efficiency of this step can be influenced by the nature of the cyanide source and the reaction conditions.

Reductive Elimination: The final step is the reductive elimination of the desired nitrile product, this compound, which regenerates the palladium(0) catalyst, allowing the cycle to continue. researchgate.net

It is important to note that excess cyanide ions can lead to the formation of inactive palladium-cyanide complexes, such as [(CN)₄Pd]²⁻, which can poison the catalyst and halt the reaction. researchgate.net The presence of water can also be detrimental, leading to the formation of hydrogen cyanide (HCN), which can react with the palladium catalyst to form stable, inactive hydride complexes. researchgate.net

Exploration of Nitrile Group Transformations (e.g., Reduction to Amines)

The nitrile group of this compound is a versatile functional handle that can be transformed into other valuable moieties, most notably a primary amine. The reduction of the nitrile to an amine yields 2-(3-bromo-4-methoxyphenyl)ethan-1-amine, a compound with its own set of applications in chemical synthesis. nih.govsigmaaldrich.com

This reduction is typically achieved using powerful reducing agents, such as metal hydrides. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, capable of completely reducing the carbon-nitrogen triple bond. The generally accepted mechanism involves the nucleophilic attack of hydride ions (H⁻) from the LiAlH₄ to the electrophilic carbon of the nitrile group. This process occurs in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine.

An alternative and milder method involves the use of indium trichloride (B1173362) (InCl₃) in combination with sodium borohydride (B1222165) (NaBH₄). This system generates dichloroindium hydride (HInCl₂) in situ, which is the active reducing species. This method has been shown to be effective for the reduction of a variety of aromatic and aliphatic nitriles to their corresponding primary amines.

A summary of reagents for the reduction of nitriles is presented in the table below.

| Reagent System | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | A powerful, non-selective reducing agent. |

| Indium Trichloride (InCl₃) / Sodium Borohydride (NaBH₄) | Primary Amine | A milder and more selective reducing system. |

| Catalytic Hydrogenation (e.g., H₂, Raney Nickel) | Primary Amine | Often requires high pressure and temperature. |

Pathways of Electrophilic Aromatic Substitution and Derivatization

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH₃) and deactivated by the electron-withdrawing bromo (-Br) and cyanomethyl (-CH₂CN) groups. The directing effects of these substituents determine the position of any further substitution on the aromatic ring.

The methoxy group is a strong activating group and is ortho, para-directing. The bromine atom is a deactivating group but is also ortho, para-directing. The cyanomethyl group is a deactivating group and is meta-directing. The positions ortho to the methoxy group are positions 4 and 3, which are already substituted. The position para to the methoxy group is position 1, which is unsubstituted. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the strongly activating methoxy group, with the outcome influenced by steric hindrance.

A common example of electrophilic aromatic substitution is bromination. The reaction of this compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), would likely lead to the introduction of a second bromine atom onto the ring. The incoming electrophile would be directed to the positions activated by the methoxy group.

Catalytic Approaches in this compound Chemistry

Catalysis plays a pivotal role in the synthesis and transformation of this compound, offering milder reaction conditions, higher yields, and improved selectivity.

Application of Phase Transfer Catalysis for Nitrile Synthesis

Phase-transfer catalysis (PTC) is a highly effective technique for the synthesis of substituted phenylacetonitriles, including this compound. tandfonline.comthieme-connect.com This method is particularly useful when the reactants are in different, immiscible phases, such as an aqueous phase containing the cyanide salt and an organic phase containing the benzyl (B1604629) halide precursor. ijirset.comresearchgate.net

The mechanism of PTC in this context involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC). wikipedia.org The catalyst transports the cyanide anion from the aqueous phase into the organic phase, where it can react with the organic substrate. The general steps are as follows:

The quaternary ammonium cation (Q⁺) of the catalyst exchanges its anion (X⁻) for a cyanide anion (CN⁻) at the interface of the two phases, forming an ion pair [Q⁺CN⁻].

This lipophilic ion pair diffuses into the organic phase.

In the organic phase, the cyanide anion, which is now poorly solvated and highly reactive, undergoes a nucleophilic substitution reaction with the 3-bromo-4-methoxybenzyl halide, forming this compound and displacing the halide ion (Y⁻).

The quaternary ammonium cation then pairs with the newly formed halide anion [Q⁺Y⁻] and migrates back to the aqueous phase or the interface to repeat the cycle.

This catalytic cycle allows the reaction to proceed smoothly and efficiently without the need for a single solvent that can dissolve both reactants.

| Catalyst Type | Example | Function |

| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Transports cyanide anion from aqueous to organic phase. |

| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium Bromide | Similar to quaternary ammonium salts, often with higher thermal stability. wikipedia.org |

| Crown Ether | 18-Crown-6 | Encapsulates the cation of the cyanide salt (e.g., K⁺), making the anion more nucleophilic. |

Novel Catalytic Systems for Subsequent Transformations

Beyond its synthesis, novel catalytic systems can be employed for the further functionalization of this compound. For instance, the bromine atom on the aromatic ring can be a handle for cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These palladium-catalyzed reactions would allow for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, leading to a diverse array of derivatives.

Furthermore, advancements in catalysis could enable the selective transformation of the nitrile group into other functionalities beyond the primary amine. For example, catalytic hydrolysis of the nitrile under controlled conditions could yield the corresponding carboxylic acid, 3-bromo-4-methoxyphenylacetic acid, or the amide, 3-bromo-4-methoxyphenylacetamide. The development of chemoselective catalysts that can differentiate between the various reactive sites on the molecule is an ongoing area of research.

Derivatization, Functionalization, and Complex Molecule Construction

Chemical Transformations of the Nitrile Moiety

The nitrile group is a versatile functional handle that can be converted into several other important chemical entities, most notably carboxylic acids and their derivatives, as well as nitrogen-containing heterocycles.

The hydrolysis of the nitrile group in 3-Bromo-4-methoxyphenylacetonitrile to its corresponding carboxylic acid, 2-(3-Bromo-4-methoxyphenyl)acetic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions. While specific reaction conditions for the hydrolysis of this particular nitrile are not extensively documented in readily available literature, general methods for nitrile hydrolysis are well-established. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. Basic hydrolysis is often carried out by refluxing the nitrile with an aqueous or alcoholic solution of a strong base, like sodium or potassium hydroxide, followed by acidification to yield the carboxylic acid.

The resulting 2-(3-Bromo-4-methoxyphenyl)acetic acid has been synthesized and characterized. For instance, one reported synthesis involves the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding the desired product in 84% yield. nih.gov This confirms the structure of the carboxylic acid that would be obtained from the hydrolysis of this compound. Once the carboxylic acid is obtained, it can be readily converted to its corresponding esters through standard esterification procedures, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

| Starting Material | Product | Reagents and Conditions |

| 4-Methoxyphenylacetic acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid | Bromine, Acetic acid, Room temperature |

The nitrile functionality of this compound is a key precursor for the synthesis of various nitrogen-containing compounds, including amides and tetrazoles.

The conversion of the nitrile to the corresponding amide, 2-(3-bromo-4-methoxyphenyl)acetamide, can be achieved through partial hydrolysis, often under controlled acidic or basic conditions, or by using specific reagents that favor amide formation.

A particularly significant transformation of the nitrile group is its conversion into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. thieme-connect.com The synthesis of 5-substituted-1H-tetrazoles from nitriles is a well-established reaction, often carried out by treating the nitrile with sodium azide (B81097) and an ammonium (B1175870) salt, such as ammonium chloride, in a polar aprotic solvent like dimethylformamide (DMF). thieme-connect.comchalcogen.ro For instance, a general method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of nitriles with sodium azide and ammonium chloride in DMF. thieme-connect.com This method has been applied to a wide range of nitriles, and it is anticipated to be effective for this compound to produce 5-((3-bromo-4-methoxyphenyl)methyl)-1H-tetrazole.

| Starting Material | Product | Reagents and Conditions |

| Nitriles | 5-substituted-1H-tetrazoles | Sodium azide, Ammonium chloride, DMF |

Modifications of the Aromatic Ring and Substituents

The aromatic ring of this compound, with its methoxy (B1213986) and bromo substituents, offers further opportunities for chemical modification.

The methoxy group on the aromatic ring can be cleaved to reveal a hydroxyl group, a process known as demethylation. A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). orgsyn.orgmdma.chcommonorganicchemistry.comresearchgate.netnih.gov This reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures, followed by aqueous workup. orgsyn.orgcommonorganicchemistry.comnih.gov The resulting phenolic compound, 3-bromo-4-hydroxyphenylacetonitrile, opens up new avenues for functionalization, such as etherification or esterification at the newly formed hydroxyl group. It is important to note that an excess of BBr3 may be required if other basic functional groups are present in the molecule. mdma.ch

| Starting Material | Product | Reagents and Conditions |

| Aryl methyl ethers | Aryl alcohols | Boron tribromide (BBr3), Dichloromethane, Low temperature |

The existing bromine atom on the aromatic ring can influence further electrophilic substitution reactions. The electron-donating methoxy group directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the methoxy group are either occupied by the bromo or the cyanomethyl group, and the para position is blocked by the cyanomethyl group's benzene (B151609) ring attachment. However, the position ortho to the methoxy group and meta to the cyanomethyl group could potentially undergo further bromination under suitable conditions, for example, using N-bromosuccinimide (NBS) in a suitable solvent. wku.edu

Furthermore, the bromine atom itself can be replaced by other halogens through halogen exchange reactions. A notable example is the copper-catalyzed Finkelstein reaction, which allows for the conversion of aryl bromides to aryl iodides. chemistryviews.orgorganic-chemistry.orgresearchgate.netresearchgate.netrsc.org This transformation is typically carried out using a copper(I) catalyst, such as copper(I) iodide, in the presence of a ligand and an iodide salt like sodium iodide in a suitable solvent. organic-chemistry.orgresearchgate.netrsc.org The resulting 3-iodo-4-methoxyphenylacetonitrile would be a valuable intermediate for subsequent cross-coupling reactions where an iodide is a better leaving group than a bromide.

| Starting Material | Product | Reagents and Conditions |

| Aryl Bromides | Aryl Iodides | Copper(I) iodide, Ligand, Sodium iodide, Solvent |

Construction of Advanced Intermediates

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules. lookchem.com For instance, the bromo-methoxyphenyl scaffold is found in various pharmaceutical intermediates and natural products. The ability to manipulate the nitrile, methoxy, and bromo groups allows for the strategic introduction of diverse functionalities and the construction of larger, more intricate molecular frameworks. This compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.govnih.gov

Advanced Applications in Medicinal Chemistry and Chemical Biology

Elucidation of Biological Activities

Antibacterial Activity (e.g., against Staphylococcus aureus)

While direct studies on the antibacterial properties of 3-Bromo-4-methoxyphenylacetonitrile are not extensively documented, the broader class of bromotyrosine derivatives has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.govmdpi.com This bacterium is a major human pathogen, and the rise of antibiotic-resistant strains necessitates the discovery of novel therapeutic agents.

Research has shown that various bromotyrosine alkaloids are effective in this regard. For instance, purpuramines A-I, isolated from the sponge Psammaplysilla purpurea, exhibited antibacterial activity against S. aureus. nih.gov Another derivative, aeroplysinin-1, has shown high activity against clinical strains of staphylococci. reports-vnmedical.com.ua The ethyl acetate (B1210297) partition of an extract from Pseudoceratina purpurea, known to be rich in bromotyrosine alkaloids, displayed selective activity against S. aureus. mdpi.com This collective evidence suggests that the bromotyrosine scaffold is a promising pharmacophore for the development of new antibacterial agents.

Broader Spectrum Bioactivities of Bromotyrosine-Derived Compounds

The therapeutic potential of bromotyrosine derivatives extends far beyond antibacterial applications, encompassing a wide array of bioactivities. nih.govird.frresearchgate.net These compounds, isolated from marine invertebrates, have been a focal point of natural product chemistry for their roles as potential anticancer, antifungal, antiviral, and antifouling agents. nih.govmdpi.com

Antifungal Activity: Several bromotyrosine derivatives have been identified with potent antifungal properties. nih.govmdpi.comnih.govnih.gov For example, purealidin C, isolated from the Okinawan sponge Psammaplysilla purea, and aplyzanzine A have demonstrated notable antifungal activity. nih.govnih.gov This activity against fungal pathogens highlights another avenue for the therapeutic development of this class of marine natural products.

Anticancer Activity: The anticancer potential of bromotyrosine alkaloids is one of their most extensively studied properties. nih.govmdpi.comnih.govnih.gov A multitude of derivatives have shown cytotoxicity against various human cancer cell lines. nih.gov Spirocyclic bromotyrosines, in particular, are considered promising scaffolds for designing new anticancer drugs. nih.gov For instance, purpurealidin I has been found to be cytotoxic against ovarian cancer, non-small cell lung cancer, human breast cancer, and glioma cell lines. nih.gov Similarly, clavatadine C has demonstrated moderate activity against breast and lung cancer cell lines. nih.gov The Novartis group has even designed a synthetic HDAC inhibitor, NVP-LAQ824, based in part on the pharmacophore of the bromotyrosine derivative psammaplin A, which advanced to Phase I clinical trials for cancer. nih.gov

Antiviral Activity: The antiviral capacity of bromotyrosine derivatives is another significant area of research. nih.govird.fr Studies have documented activity against several viruses, including the Human Immunodeficiency Virus (HIV) and feline leukemia virus. researchgate.netredalyc.orgnih.gov Specific compounds such as aeroplysinin-1, purealidin B, and 3-bromo-5-hydroxy-O-methyltyrosine were found to inhibit HIV-1 replication in a dose-dependent manner without cytotoxicity. researchgate.netredalyc.orgudea.edu.co Fistularin-3 and 11-ketofistularin have shown activity against the feline leukemia virus. nih.gov Furthermore, mololipids, which are bromotyrosine-derived lipids, exhibited selective activity against HIV-1. redalyc.org

Antifouling Activity: In the marine environment, many organisms produce chemicals for defense, and bromotyrosine derivatives serve as potent antifouling agents for the sponges that produce them. nih.govelsevierpure.comnih.gov This bioactivity is of significant interest for developing environmentally benign alternatives to toxic antifouling paints. Research has shown that compounds exhibiting oxime substituents, such as bastadins and psammaplin A, are particularly effective at inhibiting the settlement of barnacle larvae (Balanus improvisus) at micromolar concentrations. elsevierpure.comnih.govresearchgate.net This natural function underscores the ecological importance and biotechnological potential of these molecules.

Applications in Chemical Biology and Proteomics Research

Beyond direct therapeutic applications, compounds like this compound and its parent family serve as valuable tools in chemical biology and proteomics. Their utility in screening campaigns and as foundational structures for chemical probes enables the exploration of complex biological systems and the identification of new drug targets.

Utilization in High-Throughput Screening (HTS) Campaigns

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries for biological activity. Natural products and their derivatives are a critical component of these libraries due to their structural diversity and inherent biological relevance. mdpi.comnih.gov this compound is available from commercial suppliers, making it accessible for inclusion in HTS campaigns. targetmol.comchemicalbook.comscintila.cz

Libraries of bromotyrosine derivatives, such as the NatureBank open access compound library, are screened against various biological targets to identify "hit" compounds. nih.govbeilstein-journals.org For example, an HTS campaign involving 32,021 compounds, including natural products, was used to identify a novel small molecule agonist for the RXFP3/4 receptors, which are implicated in central nervous system diseases. mdpi.comnih.gov The identification of a hit from such a screen is the first step in a long process of lead optimization and drug development.

Development of Chemical Probes for Target Engagement Studies

Once a "hit" is identified from an HTS campaign, a significant challenge is to determine its molecular target(s) within the cell. This is where chemical biology tools, specifically chemical probes, become essential. A chemical probe is typically a small molecule, often a modified version of the hit compound, that is used to identify and study its protein targets through "target engagement" assays. nih.govbiorxiv.org

While there are no specific reports of this compound being used as a chemical probe, its structure represents a potential scaffold for such development. A hit compound identified from screening, such as a bromotyrosine derivative, can be chemically modified by adding a reactive group or a reporter tag. nih.gov This modified probe can then be used in live cells to covalently label its protein targets. Subsequent analysis using proteomic techniques can identify these proteins, thus elucidating the compound's mechanism of action. biorxiv.org For example, a hit compound identified as an agonist for the RXFP3/4 receptors was suggested to be a potential starting point for a chemical probe to further investigate the function of these receptors. mdpi.comnih.gov This approach is crucial for validating new drug targets and understanding the off-target effects that can lead to toxicity.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

High-Resolution Spectroscopic Methods for Structural Assignment

High-resolution spectroscopy is fundamental to elucidating the precise molecular structure of 3-Bromo-4-methoxyphenylacetonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide complementary information to build a complete structural profile.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. chemicalbook.com In a standard broadband-decoupled spectrum of this compound, separate signals are observed for each unique carbon, including those in the aromatic ring, the methylene group, the nitrile group, and the methoxy group. docbrown.info The chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info

Specialized ¹³C NMR techniques like Proton Noise Decoupling (PND), Gated Decoupling (GATED), and Special-Focus Off-Resonance Decoupling (SFORD) can provide further structural details by revealing C-H coupling information, but specific research data applying these methods to this compound are not commonly reported in standard literature.

Table 1: NMR Spectroscopic Data for this compound

| Technique | Description | Observed Signals (Typical) |

| ¹H NMR | Identifies the chemical environment and connectivity of hydrogen atoms. | Signals corresponding to aromatic protons (δ 6.8-7.6 ppm), a singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm, and a singlet for the benzylic methylene protons (-CH₂CN) around δ 3.7 ppm. chemicalbook.com |

| ¹³C NMR | Identifies the chemical environment of carbon atoms. | Signals for the aromatic carbons (δ 110-160 ppm), the nitrile carbon (-CN) around δ 117 ppm, the methoxy carbon (-OCH₃) around δ 56 ppm, and the methylene carbon (-CH₂CN). chemicalbook.comdocbrown.info |

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can determine the mass of the molecular ion with very high accuracy. This allows for the calculation of a unique elemental formula, C₉H₈BrNO in the case of this compound, confirming its molecular weight of approximately 226.07 g/mol . targetmol.comscbt.com The presence of bromine is readily identified by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. chemicalbook.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) techniques, such as ESI-MS/MS, involve the fragmentation of a selected precursor ion (the molecular ion) to produce a spectrum of product ions. nih.gov Analyzing these fragments provides valuable information about the compound's structure. While Fast Atom Bombardment (FABMS) is an older, less common technique, it also provides molecular weight and fragmentation data. researchgate.net The fragmentation pattern of this compound would typically show the loss of the nitrile group or cleavage of the benzyl-cyanide bond.

Table 2: Mass Spectrometry Data for this compound

| Technique | Information Provided | Key Findings |

| ESI-MS | Provides the mass-to-charge ratio of the molecular ion. | Confirms the molecular weight and elemental formula (C₉H₈BrNO). targetmol.commdpi.com Shows characteristic isotopic pattern for bromine. chemicalbook.com |

| MS/MS | Reveals the structure through controlled fragmentation of the molecular ion. | Fragmentation patterns help confirm the connectivity of the methoxy, bromo, and acetonitrile (B52724) functional groups to the phenyl ring. |

IR and UV-Visible spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and can be used to detect the presence of specific functional groups. The IR spectrum of this compound displays characteristic absorption bands. chemicalbook.com A key feature is the sharp, medium-intensity peak for the nitrile group (C≡N) stretch, typically found around 2250 cm⁻¹. Other significant absorptions include those for C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C-H stretching in the aliphatic methylene and methoxy groups (around 2850-3000 cm⁻¹), C=C stretching in the aromatic ring (around 1400-1600 cm⁻¹), and a strong C-O stretching band for the ether linkage (around 1250 cm⁻¹). libretexts.org

Ultraviolet-Visible (UV) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems. Aromatic compounds like this compound exhibit characteristic absorption maxima (λmax) in the UV region, typically between 200-400 nm, due to π-π* electronic transitions within the benzene (B151609) ring. researchgate.net

Table 3: IR and UV-Vis Spectroscopic Data for this compound

| Technique | Functional Group Detected | Characteristic Absorption |

| IR Spectroscopy | Nitrile (C≡N) | ~2250 cm⁻¹ (sharp, medium) chemicalbook.com |

| Aromatic C-H | ~3000-3100 cm⁻¹ | |

| Aliphatic C-H | ~2850-3000 cm⁻¹ | |

| Aromatic C=C | ~1400-1600 cm⁻¹ | |

| Ether (C-O) | ~1250 cm⁻¹ (strong) libretexts.org | |

| UV-Vis Spectroscopy | Phenyl Ring (Conjugated System) | Absorption maxima in the UV range (~200-400 nm). researchgate.net |

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the verification of its purity.

Flash column chromatography is a widely used purification technique in synthetic chemistry to separate compounds based on their polarity. rochester.edu For the isolation of this compound, a crude reaction mixture is typically loaded onto a column packed with silica (B1680970) gel. rsc.orgamazonaws.com A solvent system, or eluent, of appropriate polarity is then passed through the column. orgsyn.org A common eluent system for compounds of moderate polarity like this is a mixture of a non-polar solvent such as hexanes and a more polar solvent like ethyl acetate (B1210297). rsc.org By gradually increasing the polarity of the eluent (gradient elution), the components of the mixture are separated, allowing for the collection of pure this compound in different fractions. rochester.edu

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for separation, identification, and quantification of components in a mixture. It is frequently employed to assess the purity of synthesized compounds like this compound, with commercial suppliers often quoting purity levels of 99% or higher based on HPLC analysis. targetmol.comfishersci.co.uk

Regarding enantiomeric excess determination, it is important to note that this compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this compound.

Table 4: Chromatographic Methods for this compound

| Technique | Purpose | Typical Procedure |

| Flash Column Chromatography | Isolation and purification from reaction mixtures. | Adsorption onto silica gel followed by elution with a hexanes/ethyl acetate solvent gradient. orgsyn.orgrsc.org |

| HPLC | Purity assessment. | Separation on a stationary phase (e.g., C18 column) with a mobile phase, and detection by UV absorbance. targetmol.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and highly sensitive analytical technique widely used to monitor the progress of chemical reactions. libretexts.org Its application is crucial in the synthesis or subsequent chemical modification of this compound to ensure the reaction proceeds to completion and to identify the formation of the desired product.

The principle of TLC involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of an inert backing coated with a stationary phase, typically silica gel. libretexts.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). silicycle.com Due to capillary action, the mobile phase moves up the plate, and the components of the spotted mixture travel at different rates depending on their affinity for the stationary and mobile phases. libretexts.org

To monitor a reaction involving this compound, a TLC plate would be spotted with three lanes: a reference spot of the starting material, a spot of the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org As the reaction progresses, periodic sampling and analysis via TLC would show the diminishing intensity of the starting material's spot and the emergence of a new spot corresponding to the product. brainly.comyoutube.com The reaction is considered complete when the spot for the starting material is no longer visible in the reaction mixture lane. brainly.com

The choice of the mobile phase is critical for achieving good separation. silicycle.com For an aromatic nitrile like this compound, which has moderate polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is a common starting point. silicycle.comrochester.edu The polarity of the eluent is adjusted to achieve an optimal retention factor (Rf) for the compounds of interest, ideally between 0.2 and 0.4. silicycle.com The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is unique for a compound in a specific solvent system. libretexts.org

Visualization of the spots on the TLC plate is typically achieved under UV light, as aromatic compounds like this compound are often UV-active. nih.gov

Table 1: Hypothetical TLC Monitoring of a Reaction to Synthesize this compound

| Time Point | Starting Material (Spot A) Rf | Product (Spot B) Rf | Observations in Reaction Mixture Lane |

| t = 0 min | 0.6 | - | Intense spot at Rf 0.6. |

| t = 30 min | 0.6 | 0.4 | Spot A is less intense, new Spot B appears. |

| t = 60 min | 0.6 | 0.4 | Spot A is faint, Spot B is more intense. |

| t = 90 min | - | 0.4 | Spot A is absent, only intense Spot B is visible. |

| Note: Rf values are hypothetical and based on a 3:1 Hexane:Ethyl Acetate solvent system on a silica gel plate. |

X-ray Co-crystallography for Ligand-Protein Interaction Mapping

X-ray crystallography is a powerful technique that provides atomic-level, three-dimensional structural information of molecules, including how a small molecule ligand interacts with its biological target, such as a protein. creative-biostructure.comnih.gov This method is a cornerstone of structure-based drug design. nih.gov For this compound or its derivatives, obtaining a co-crystal structure with a target protein can reveal the precise binding mode, orientation, and key molecular interactions. youtube.com

The process involves obtaining a high-quality crystal of the protein-ligand complex. This is most commonly achieved through co-crystallization, where the purified protein is mixed with an excess of the ligand before crystallization trials are set up. nih.govpeakproteins.com The goal is to grow a single, well-ordered crystal in which the protein molecules are arranged in a periodic lattice, with the ligand bound in the active or allosteric site. nih.gov

Once a suitable crystal is obtained, it is exposed to a monochromatic X-ray beam. nih.gov The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. uq.edu.au By analyzing this pattern, a three-dimensional electron density map of the molecule is calculated. nih.gov A detailed atomic model of the protein-ligand complex is then built into this map and refined. nih.gov

The resulting structure provides invaluable insights for research, including:

Binding Site Identification: It unambiguously identifies the pocket on the protein where the compound binds. numberanalytics.com

Interaction Mapping: It details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the protein. creative-biostructure.com

Conformational Changes: It can show whether the protein or the ligand changes its conformation upon binding. peakproteins.com

This information is critical for understanding the basis of molecular recognition and can guide the rational design of more potent and selective analogs.

Table 2: Illustrative X-ray Co-crystallography Data for a Hypothetical Protein-Ligand Complex

| Parameter | Example Value | Description |

| PDB ID | N/A | Unique identifier in the Protein Data Bank. |

| Resolution (Å) | 2.1 | A measure of the level of detail in the structure. |

| Space Group | P212121 | Describes the symmetry of the crystal lattice. |

| R-work / R-free | 0.19 / 0.23 | Indicators of the quality of the fit between the model and the experimental data. |

| Ligand Occupancy | 0.95 | The fraction of protein molecules in the crystal that have a ligand bound. |

Biophysical Techniques for Binding Affinity Determination (e.g., Isothermal Titration Calorimetry)

To quantify the interaction between a ligand and a protein, biophysical techniques are employed. Isothermal Titration Calorimetry (ITC) is considered a gold-standard method because it allows for the direct measurement of the key thermodynamic parameters of a binding event in a single experiment, without the need for labeling or immobilization. nih.govwhiterose.ac.uk

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand, such as this compound, binds to its target protein. mpg.de The experiment involves placing a solution of the protein in a sample cell and incrementally injecting a solution of the ligand from a syringe, all while maintaining a constant temperature. wikipedia.org

A sensitive calorimeter detects the minute temperature changes between the sample cell and a reference cell. khanacademy.org As the ligand is injected, it binds to the protein, generating a heat pulse. With successive injections, the protein becomes saturated, and the heat signals diminish until only the heat of dilution is observed. harvard.edu

The data are plotted as the heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm to a suitable model yields a complete thermodynamic profile of the interaction. iaanalysis.com

The key parameters obtained from an ITC experiment are:

Binding Affinity (Ka) or Dissociation Constant (Kd): Measures the strength of the interaction. A higher Ka (or lower Kd) indicates a stronger binding affinity. harvard.edu

Enthalpy Change (ΔH): Represents the change in heat content upon binding, providing insight into the changes in hydrogen and van der Waals bonds. khanacademy.org

Stoichiometry (n): Determines the molar ratio of the ligand to the protein in the complex (e.g., 1:1 or 2:1). harvard.edu

From these directly measured values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering a deeper understanding of the driving forces behind the binding event. mpg.deharvard.edu This comprehensive thermodynamic characterization is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery. frontiersin.org

Table 3: Representative Thermodynamic Data from an ITC Experiment

| Thermodynamic Parameter | Symbol | Hypothetical Value for Ligand Binding | Significance |

| Association Constant | Ka | 1.5 x 106 M-1 | Strength of the binding interaction. |

| Dissociation Constant | Kd | 0.67 µM | Concentration at which 50% of the protein is bound. |

| Enthalpy Change | ΔH | -8.5 kcal/mol | Heat released or absorbed upon binding. |

| Entropy Change | TΔS | -0.3 kcal/mol | Change in disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | -8.2 kcal/mol | Overall favorability of the binding event. |

| Stoichiometry | n | 1.1 | Molar ratio of ligand to protein at saturation. |

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes

The structure of 3-Bromo-4-methoxyphenylacetonitrile possesses a prochiral center at the carbon atom adjacent to the nitrile group. The development of asymmetric synthetic routes to introduce chirality at this position could yield enantiomerically pure products, which is of paramount importance in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

Currently, specific methods for the asymmetric synthesis of this compound are not widely reported. However, future research could adapt existing strategies for related molecules. For instance, chemo-biocatalytic continuous flow synthesis has been successfully used to create complex chiral molecules like cyproterone (B1669671) acetate (B1210297), demonstrating the power of combining chemical and biological catalysts. nih.gov Research could focus on identifying or engineering enzymes, such as nitrilases or dehydrogenases, that can act stereoselectively on a suitable precursor to this compound or its derivatives. Another approach involves transition-metal-catalyzed asymmetric α-arylation or alkylation of a simpler nitrile precursor. The enantioselective synthesis of complex piperidine (B6355638) derivatives highlights the potential for creating specific stereoisomers with distinct biological functions, a principle that could be applied to derivatives of this compound. nih.gov

Computational Chemistry and Molecular Modeling for Rational Design

Computational tools offer a powerful, resource-efficient way to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, computational chemistry and molecular modeling remain largely untapped resources.

Future studies could employ Density Functional Theory (DFT) to elucidate the compound's structural and electronic properties. nih.gov As demonstrated in studies of similar molecules like bromo-dimethoxybenzaldehydes, DFT calculations can provide valuable information on frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. researchgate.net This data helps predict the most likely sites for electrophilic and nucleophilic attack, guiding the rational design of new synthetic reactions. Furthermore, these computational models can predict physicochemical properties and kinetic stability. researchgate.net

Molecular docking simulations could be used to screen this compound and its virtual derivatives against libraries of biological targets. This approach can identify potential protein-ligand interactions, prioritizing compounds for synthesis and biological testing and accelerating the discovery of new therapeutic agents.

| Computational Method | Potential Application for this compound | Reference Insights |

| Density Functional Theory (DFT) | Predict electronic properties (HOMO/LUMO), molecular electrostatic potential (MEP), reactivity, and kinetic stability. | Used to successfully analyze geometric and electronic properties of related bromo-aromatic compounds. nih.govresearchgate.net |

| Molecular Docking | Screen for potential binding affinity to novel biological targets (e.g., enzymes, receptors). | A standard method for virtual screening in drug discovery. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze the nature and strength of intermolecular interactions, such as halogen bonding. | Employed to examine intermolecular interactions in similar bromo-substituted compounds. researchgate.net |

Investigation of Novel Biological Targets and Therapeutic Indications

While this compound is known as a synthetic intermediate, its own biological activity and that of its close derivatives are not extensively studied. lookchem.com The compound is a naturally occurring product found in the marine sponge Aiolochroia crassa, suggesting it may possess inherent bioactivity. targetmol.com

Future research should focus on synthesizing a library of novel compounds derived from this compound and screening them for various pharmacological activities. The structural motifs present in the molecule—a brominated aromatic ring and a methoxy (B1213986) group—are found in many biologically active compounds. For example, related brominated coumarin (B35378) and isocoumarin (B1212949) derivatives have been investigated for antitumor and antifungal activities. mdpi.comscispace.com Similarly, other substituted phenylacetonitriles are precursors to molecules with a wide range of biological effects. nih.gov Research into related structures like 3-(3'-bromo-4'-methoxyphenyl)-1,2,4-triazoles has also been pursued for biological activity. researchgate.net A related compound, 3-bromo-4-hydroxy-5-methoxyphenyl acetonitrile (B52724), has been associated with cyclooxygenase (COX) inhibitors, suggesting a potential anti-inflammatory role for derivatives. sigmaaldrich.com Systematic screening against targets implicated in cancer, inflammation, infectious diseases, and neurological disorders could reveal previously unknown therapeutic potential.

| Potential Therapeutic Area | Rationale based on Related Compounds |

| Anticancer | Brominated coumarin derivatives show preliminary antitumor activity. mdpi.com |

| Antifungal | Azolyl-isocoumarin derivatives have been tested for antifungal properties. scispace.com |

| Anti-inflammatory | A related hydroxyphenyl acetonitrile structure is linked to COX inhibitors. sigmaaldrich.com |

Green Chemistry Approaches for Sustainable Synthesis

Promoting environmental sustainability in chemical manufacturing is a critical goal. Future research should aim to develop "green" synthetic routes for this compound and its derivatives, minimizing waste and avoiding hazardous materials.

Key areas for investigation include:

Catalytic Processes: Developing efficient catalysts can reduce the need for stoichiometric reagents. For example, base-promoted α-alkylation of arylacetonitriles using alcohols as alkylating agents presents a sustainable alternative to using more hazardous alkyl halides. researchgate.net For the bromination step, designing catalysts that allow for the use of molecular bromine with high atom economy and an inbuilt recycle of the hydrogen bromide (HBr) byproduct would be a significant advancement. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a green alternative by using electrons as traceless reagents, which can diminish the amount of chemical waste. researchgate.net This has been demonstrated for the synthesis of related aryl ethers and could be adapted for steps in the synthesis of this compound. researchgate.net

Safer Reagents and Solvents: Traditional bromination often uses elemental bromine, which is hazardous. acs.org Research into using safer brominating agents like N-bromosuccinimide is a key tenet of green chemistry. Similarly, replacing conventional organic solvents with greener alternatives or exploring solvent-free reaction conditions would enhance the sustainability of the synthesis. amanote.com

| Green Chemistry Principle | Application to Synthesis | Research Finding |

| Catalysis | Use of base catalysis for alkylation steps to avoid transition metals. | Base-promoted α-alkylation of arylacetonitriles with alcohols has been shown to be effective. researchgate.net |

| Atom Economy | Design of catalytic systems for bromination that recycle HBr. | Catalysts for inbuilt recycling of HBr have been designed for bromination of organic compounds. researchgate.net |

| Electrosynthesis | Use of electricity to drive reactions, reducing chemical reagent waste. | Electrochemical methods are a promising sustainable alternative for synthesizing related organic molecules. researchgate.net |

| Safer Reagents | Replacement of hazardous molecular bromine with solid bromine carriers. | N-bromosuccinimide is a widely used, safer alternative for many bromination reactions. acs.org |

Integration with Materials Science and Nanotechnology Applications

The unique electronic and chemical properties conferred by the bromo- and methoxy-substituents on the phenyl ring make this compound a candidate for applications beyond the life sciences, particularly in materials science and nanotechnology. The bromine atom is an especially useful functional group in this context.

Brominated aromatic compounds can serve as precursors for the bottom-up synthesis of advanced carbon materials like graphene nanoribbons. researchgate.net The bromine atom can also be used to functionalize the surfaces of nanomaterials. For instance, bromination of nanodiamonds and carbon nanotubes creates a reactive surface where the bromine acts as a good leaving group, enabling further chemical modifications. nih.govnih.gov These modifications can tailor the material's electronic or sensory properties. nih.govnih.gov

Future research could explore the use of this compound as:

A monomer for the synthesis of novel functional polymers with specific optical or electronic properties.

A surface modifier for carbon nanotubes, graphene, or nanodiamonds to create new sensors or composite materials. nih.govnih.gov The nitrile group could also participate in surface chemistry or act as a coordination site.

A building block in the synthesis of organic semiconductors or dye molecules, where the electronic properties can be tuned by the bromo- and methoxy- groups.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-4-methoxyphenylacetonitrile, and how can purity be verified?

The synthesis typically involves bromination of 4-methoxyphenylacetonitrile using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions). Key intermediates may include halogenated precursors like 3-bromo-4-methoxybenzyl derivatives, as seen in analogous brominated phenylacetonitrile syntheses . Purity verification requires HPLC (>95% purity threshold) combined with NMR (¹H/¹³C) to confirm structural integrity. For example, ¹H NMR should show characteristic methoxy (~δ 3.8 ppm) and nitrile-related signals, while IR can confirm the C≡N stretch (~2240 cm⁻¹) .

Q. Which solvents and conditions are suitable for recrystallizing this compound?

Polar aprotic solvents like ethanol or acetonitrile are effective for recrystallization, given the compound’s moderate solubility in these systems. Thermal stability should be monitored (mp data for related brominated aromatics: 99–102°C for 3-bromophenylacetic acid ). Slow cooling from a saturated solution at 60–70°C yields high-purity crystals. Avoid aqueous systems due to potential hydrolysis of the nitrile group.

Q. How can researchers address solubility challenges in kinetic studies of this compound?

Solubility in DMSO or DMF is recommended for kinetic assays. For aqueous-organic biphasic systems, use co-solvents like THF (≤20% v/v) to maintain stability. Phase-separation issues can be mitigated by adjusting ionic strength, as demonstrated in studies of structurally similar brominated nitriles .

Advanced Research Questions

Q. What strategies resolve regioselectivity conflicts during bromination of 4-methoxyphenylacetonitrile?

The methoxy group’s ortho/para-directing effect competes with the nitrile’s meta-directing influence. To favor 3-bromination, use Lewis acids (e.g., FeBr₃) or low-temperature conditions (0–5°C). Computational modeling (DFT) of electron density maps can predict bromine attack sites, as shown in studies of 4-bromo-3-fluorobenzonitrile . Validate outcomes via NOESY NMR to confirm substituent positions.

Q. How can mechanistic pathways for nitrile group reactivity be elucidated in cross-coupling reactions?

Employ Suzuki-Miyaura couplings using Pd catalysts to replace the bromine atom. Track reaction progress via GC-MS or in situ Raman spectroscopy. For example, coupling with arylboronic acids requires anhydrous conditions and base (e.g., K₂CO₃), as seen in analogous bromophenylacetonitrile derivatives . Isotopic labeling (e.g., ¹⁵N in the nitrile group) can clarify mechanistic steps.

Q. What bioactivity assays are appropriate for this compound, given its marine natural product origin?

In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) are primary screens, as the compound is derived from Aiolochroia crassa, a sponge with bioactive metabolites . Structure-activity relationship (SAR) studies should compare bromine and methoxy substitutions against analogs like 3-bromo-5-fluoro-4-hydroxybenzaldehyde .

Q. How do contradictory melting point reports arise, and how should they be resolved?

Discrepancies in mp data (e.g., 99–102°C vs. 117–119°C for brominated phenylacetic acids ) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization protocols. Purity must exceed 99% (validated by GC-MS) for reliable mp determination.

Q. What analytical methods validate degradation products under hydrolytic conditions?

LC-MS/MS with a C18 column (ACN/water gradient) can detect hydrolysis products like 3-bromo-4-methoxyphenylacetic acid. Accelerated stability studies (40°C/75% RH) combined with FTIR tracking of nitrile loss (~2240 cm⁻¹) provide degradation kinetics .

Methodological Considerations

Q. How to scale up synthesis from milligram to gram quantities without yield loss?

Optimize catalytic systems (e.g., Pd/C for hydrogenation steps) and automate temperature control. For bromination, continuous-flow reactors improve mixing and heat dissipation, reducing side reactions. Pilot-scale trials using 25g batches (as in Kanto Reagents’ protocols ) should maintain >90% yield with <2% impurities.

Q. Which computational tools predict electrophilic substitution patterns in derivatives?

Density Functional Theory (DFT) packages (e.g., Gaussian) model charge distribution and frontier molecular orbitals. Compare results with experimental data from brominated analogs like 4-bromo-3-fluorotoluene . Machine learning models trained on existing halogenation datasets can further refine predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.